An In-depth Technical Guide on the Chemical Properties of (6-Methylquinolin-5-yl)thiourea
An In-depth Technical Guide on the Chemical Properties of (6-Methylquinolin-5-yl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of (6-Methylquinolin-5-yl)thiourea, a molecule of interest in medicinal chemistry. This document consolidates available data on its synthesis, characterization, and potential biological activities, presenting it in a manner accessible to researchers and professionals in the field of drug development.
Chemical Structure and Properties
(6-Methylquinolin-5-yl)thiourea possesses a molecular structure characterized by a thiourea group attached to the 5-position of a 6-methylquinoline scaffold.
Table 1: General Properties of (6-Methylquinolin-5-yl)thiourea
| Property | Value | Source |
| CAS Number | 692287-16-4 | [1][2] |
| Molecular Formula | C₁₁H₁₁N₃S | [1][2] |
| Molecular Weight | 217.29 g/mol | [1][2] |
Synthesis
The synthesis of (6-Methylquinolin-5-yl)thiourea can be achieved through the reaction of 5-amino-6-methylquinoline with a suitable thiocyanate source. While a specific detailed protocol for this exact compound is not widely published, a general and analogous synthetic methodology involves the reaction of an aminoquinoline derivative with an isothiocyanate.
A plausible synthetic pathway is the reaction of 5-amino-6-methylquinoline with an isothiocyanate, such as benzoyl isothiocyanate, followed by hydrolysis, or by reacting it with ammonium thiocyanate under acidic conditions. For instance, the synthesis of the related compound, N-(4-hydroxy-2-methylquinolin-6-yl)-N′-phenylthiourea, was accomplished by reacting 6-amino-2-methylquinolin-4-ol with phenyl isothiocyanate in boiling ethanol.[3] Another general method for preparing thioureas involves the condensation of a primary amine with carbon disulfide in an aqueous medium.
Experimental Workflow for a General Thiourea Synthesis from an Amine:
Caption: General workflow for the synthesis of (6-Methylquinolin-5-yl)thiourea.
Spectroscopic Characterization
While specific spectral data for (6-Methylquinolin-5-yl)thiourea is not publicly available, the expected characteristic signals based on its structure are outlined below. These are based on typical values for similar quinoline and thiourea derivatives.
Table 2: Predicted Spectroscopic Data for (6-Methylquinolin-5-yl)thiourea
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons of the quinoline ring (multiple signals in the range of 7.0-9.0 ppm). - A singlet for the methyl group protons (around 2.5 ppm). - Broad signals for the -NH protons of the thiourea group. |
| ¹³C NMR | - Signals for the carbon atoms of the quinoline ring (typically in the range of 110-160 ppm). - A signal for the methyl group carbon (around 15-25 ppm). - A characteristic signal for the thiocarbonyl carbon (C=S) in the range of 180-190 ppm. |
| FTIR (cm⁻¹) | - N-H stretching vibrations (around 3100-3400 cm⁻¹). - C-H stretching of the aromatic ring and methyl group (around 2900-3100 cm⁻¹). - C=N and C=C stretching of the quinoline ring (around 1500-1600 cm⁻¹). - Thioamide bands (C=S stretching) (around 1200-1400 cm⁻¹ and 700-850 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 217.29. - Fragmentation patterns consistent with the loss of the thiourea moiety and fragmentation of the quinoline ring. |
Potential Biological Activities and Signaling Pathways
Derivatives of quinoline and thiourea are known to exhibit a wide range of biological activities. While no specific studies on the biological effects of (6-Methylquinolin-5-yl)thiourea have been identified, related compounds have shown promise in several therapeutic areas.
Anticancer Activity
Numerous quinoline-based thiourea derivatives have been investigated for their anticancer properties. These compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines.[4] The mechanism of action for some quinoline derivatives involves the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.
Hypothesized Signaling Pathway Inhibition by Quinoline-Thiourea Derivatives:
Caption: Potential inhibition of kinase signaling pathways by quinoline-thiourea derivatives.
Urease Inhibition
Quinoline-based acyl thiourea derivatives have demonstrated significant potential as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in the pathogenesis of diseases caused by Helicobacter pylori. The inhibition of this enzyme is a key target for the treatment of peptic ulcers and other related conditions. Studies have shown that some quinoline-thiourea derivatives exhibit potent urease inhibitory activity, with IC₅₀ values in the micromolar range.
Conclusion
(6-Methylquinolin-5-yl)thiourea is a molecule with a chemical scaffold that suggests potential for biological activity, particularly in the areas of oncology and infectious diseases. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this guide provides a foundational understanding based on the properties of analogous structures. Further research is warranted to fully elucidate the chemical and pharmacological profile of (6-Methylquinolin-5-yl)thiourea, including its precise synthesis, comprehensive spectroscopic characterization, and in-depth evaluation of its biological effects and mechanisms of action. This will be crucial for assessing its potential as a lead compound in future drug discovery efforts.
References
- 1. 692287-16-4 | 1-(6-Methylquinolin-5-yl)thiourea - Moldb [moldb.com]
- 2. 001chemical.com [001chemical.com]
- 3. Synthesis of Schiff Bases and Isoindolyl- and Thiazolyl-Substituted Quinolines from 6-Amino-2-methylquinolin-4-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]
